molecular formula C8H12Cl2N2 B8190705 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B8190705
M. Wt: 207.10 g/mol
InChI Key: KEVDDCGRGNZWNI-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a high-purity chemical building block for scientific research and drug discovery. This compound features the pyrrolopyridine scaffold, a structure of significant pharmacological interest due to its presence in various natural alkaloids and its role as a key pharmacophore in developing therapeutic agents . The pyrrolopyridine core is recognized for its broad spectrum of biological activities, making derivatives valuable for investigating new treatments for several conditions . Research into pyrrolo[3,4-c]pyridine isomers, which are closely related to this compound, has highlighted potential applications in metabolic disease research. Specifically, such derivatives have been studied as potent aldose reductase inhibitors for managing diabetic complications like neuropathy and cataracts, and as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity . Furthermore, the pyrrole heterocycle, a fundamental component of this molecule, is a common feature in many compounds with antimicrobial activity, suggesting potential for development in combating bacterial infections . As a dihydrochloride salt, the compound offers enhanced solubility for in vitro experimental protocols. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle the material appropriately, storing it in a sealed, dry container at 2-8°C .

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-6-2-3-7-4-9-5-8(7)10-6;;/h2-3,9H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVDDCGRGNZWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The bicyclic framework of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is often assembled via acid-mediated cyclization. A common precursor, such as a substituted pyridine-amine derivative, undergoes intramolecular cyclization in the presence of protic acids (e.g., HCl or H₂SO₄) or Lewis acids (e.g., ZnCl₂). For instance, reacting 2-methylpyridine-3-amine with a bifunctional electrophile (e.g., 1,2-dibromoethane) in hydrochloric acid generates the pyrrolidine ring through nucleophilic attack and subsequent ring closure. This method typically achieves moderate yields (40–60%) and requires careful control of stoichiometry to minimize polycyclic byproducts.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cross-coupling reactions offer a high-yield route to the target core. A representative protocol involves Suzuki-Miyaura coupling between a halogenated pyridine derivative (e.g., 3-bromo-2-methylpyridine) and a boronic acid-functionalized pyrrolidine precursor. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water, this method achieves cyclization efficiencies exceeding 70%. The methyl group at position 2 is introduced via the pyridine starting material, ensuring regioselectivity.

Multicomponent Reactions (MCRs)

Scandium Triflate-Mediated Synthesis

Adapting methodologies from pyrrolo[3,4-b]pyridin-5-one synthesis, the target compound can be synthesized via a four-component reaction. Combining 2-methylpyridine-3-carbaldehyde, 3-morpholinopropan-1-amine, tert-butyl isocyanide, and maleic anhydride in benzene with scandium(III) triflate (10 mol%) under microwave irradiation (100°C, 30 min) yields the bicyclic intermediate. Subsequent reduction of the ketone moiety (e.g., using NaBH₄) and acidification with HCl gas produces the dihydrochloride salt. This approach streamlines synthesis but requires precise stoichiometric control to avoid side reactions.

Solvent-Free Microwave-Assisted Routes

Microwave-assisted MCRs enhance reaction kinetics and purity. A mixture of 2-methylpyridine-3-amine, diketene, and ammonium acetate in a solvent-free system irradiated at 150°C for 15 minutes generates the pyrrolo[3,4-b]pyridine core via tandem condensation and cyclization. The crude product is then treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt. This method achieves yields of 65–75% with >95% purity, as confirmed by HPLC.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base (2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) is dissolved in anhydrous ethanol and treated with HCl gas at 0–5°C. The resulting dihydrochloride precipitates as a white crystalline solid, which is filtered, washed with cold ether, and dried under vacuum. Excess HCl is avoided to prevent hygroscopicity.

Recrystallization and Characterization

Recrystallization from ethanol/water (1:3) yields pure dihydrochloride (melting point: 210–212°C). Purity is validated via ¹H NMR (δ 2.35 ppm, singlet, CH₃; δ 3.50–4.10 ppm, multiplet, pyrrolidine protons) and mass spectrometry (m/z 134.08 for free base).

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventTemperatureYield (%)Purity (%)
Acid-CatalyzedHCl/EtOHReflux45–5590–92
Pd-CatalyzedPd(PPh₃)₄/toluene80°C70–7595–97
Microwave MCRSc(OTf)₃/solvent-free150°C65–7595–98
Hydrochloride SaltHCl gas/EtOH0–5°C85–9099+

Challenges and Optimization Strategies

Byproduct Mitigation

Side products like over-alkylated derivatives or ring-opened species arise during cyclization. Implementing gradient recrystallization (e.g., using acetonitrile) or column chromatography (SiO₂, CH₂Cl₂/MeOH) improves selectivity.

Scale-Up Considerations

Transitioning from milligram to kilogram scales necessitates solvent recovery systems and continuous-flow reactors. For example, a plug-flow reactor operating at 10 bar and 100°C enhances the Pd-catalyzed route’s scalability, achieving 80% yield at 1 kg/batch .

Chemical Reactions Analysis

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Research

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has been investigated for its role as a potential therapeutic agent. It has shown promise in various pharmacological studies:

  • Muscarinic Receptor Modulation : Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds can act as allosteric modulators of muscarinic receptors. This modulation may have implications for treating conditions such as schizophrenia and Alzheimer's disease by enhancing cholinergic signaling .

Antitumor Activity

Studies have highlighted the potential of this compound in exhibiting antitumor properties. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation, suggesting a role in oncology research .

Neuroprotective Effects

The neuroprotective effects of pyrrolo[3,4-b]pyridine derivatives are being explored in the context of neurodegenerative diseases. The compound may offer protective benefits against neuronal damage and could be a candidate for further investigation in neuropharmacology .

Case Study 1: Muscarinic Receptor Modulation

A study conducted on the effects of pyrrolo[3,4-b]pyridine derivatives demonstrated their ability to modulate M4 muscarinic receptors. This modulation was linked to improvements in cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative disorders.

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. One such study reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor activity.

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Pyrrolopyridine Derivatives and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Purity Storage Conditions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (Parent) 147740-02-1 C₇H₉Cl₂N₂ 192.06 None ≥97% 2–8°C, argon
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride N/A C₇H₈Cl₂FN₂ 209.06 3-Fluoro Not specified Not specified
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 1841081-37-5 C₇H₈Cl₂N₂ 191.06 2-Chloro Not specified Not specified
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 1394117-24-8 C₇H₈BrClN₂ 235.51 3-Bromo 95% Typically in stock
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride 1998215-94-3 C₈H₈ClF₃N₂ 232.61 2-Trifluoromethyl Not specified Not specified

Key Observations :

Bromine (235.51 g/mol) significantly raises molecular weight compared to chlorine (191.06 g/mol) . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity in drug candidates .

Synthetic Considerations :

  • Halogenated derivatives (e.g., 3-bromo) are often synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of related pyrrolopyridines .
  • Hydrolysis of ester groups (e.g., ethoxycarbonyl to carboxy) in analogs like (R)-2-[4-(ethoxycarbonyl)thiazol-2-yl]-7-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (compound 12 in ) requires controlled pH adjustments and chromatographic purification, suggesting similar challenges for functionalized derivatives .

Core-Modified Analogues

Table 2: Pyrrolopyridine vs. Pyrrolopyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Purity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride 147740-02-1 C₇H₉Cl₂N₂ 192.06 Pyridine ≥97%
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride 157327-51-0 C₆H₉Cl₂N₃ 194.06 Pyrimidine 95%

Key Differences :

  • Pyrimidine Core : The replacement of pyridine with pyrimidine introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This modification is critical in kinase inhibitors, where pyrimidines often act as ATP mimics .
  • Molecular Weight : The pyrimidine derivative (194.06 g/mol) is slightly heavier than the pyridine analog (192.06 g/mol), reflecting the added nitrogen .

Biological Activity

2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂
  • Molecular Weight : 134.18 g/mol
  • CAS Number : 1211587-93-7

Biological Activity Overview

The biological properties of this compound include:

  • Antioxidant Activity : Pyrrole derivatives have been shown to exhibit significant antioxidant properties. Studies indicate that compounds in this class can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .
  • Antimicrobial Activity : The compound has demonstrated potential against various bacterial strains. In vitro evaluations have indicated that pyrrole derivatives possess antibacterial properties comparable to established antibiotics .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrrole derivatives has revealed that modifications to the molecular structure can significantly influence their biological activity. For instance:

  • Substituents at specific positions on the pyrrole ring can enhance antibacterial efficacy.
  • The introduction of different functional groups has been correlated with improved antioxidant capabilities.

Antioxidant Properties

A study highlighted the antioxidant potential of pyrrole compounds, where various derivatives were tested for their ability to scavenge reactive oxygen species (ROS). The results showed that 2-methyl-substituted pyrroles exhibited superior antioxidant activity compared to their unsubstituted counterparts, suggesting that methyl groups may stabilize radical intermediates .

Antimicrobial Efficacy

In a comparative study of several pyrrole derivatives, this compound was found to have an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus. This level of activity indicates its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activities of this compound

Activity Type Tested Against MIC (μg/mL) Reference
AntioxidantVarious ROSN/A
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli25

Q & A

Q. What methodologies are recommended for determining the molecular structure of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride?

To confirm the molecular structure, use a combination of:

  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., as demonstrated for similar pyrrolo-pyridine derivatives in crystallography studies ).
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to assign proton environments and carbon frameworks, referencing PubChem data for analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Temperature-controlled degradation assays : Store aliquots at 2–8°C (recommended for related dihydrochloride salts ), room temperature, and accelerated conditions (e.g., 40°C).
  • HPLC monitoring : Track purity over time using reversed-phase chromatography with UV detection.
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis or oxidation byproducts).

Q. What synthetic strategies are effective for pyrrolo-pyridine scaffolds?

Key approaches include:

  • Cyclocondensation reactions : Utilize ketones or aldehydes with amine precursors under acidic conditions.
  • Microwave-assisted synthesis : Enhance reaction efficiency for heterocyclic systems.
  • Protecting group strategies : For example, use Boc groups to prevent side reactions at nitrogen sites, as seen in structurally similar intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example:

  • Use ICReDD’s workflow to simulate energy barriers for key steps (e.g., ring closure).
  • Pair computational predictions with high-throughput screening to validate optimal solvents/catalysts.

Q. What experimental design principles minimize trial-and-error in reaction optimization?

Apply statistical Design of Experiments (DoE) :

  • Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) .
  • Analyze interactions between parameters using response surface methodology (RSM).
  • Prioritize factors impacting yield/purity, as demonstrated in reaction optimization for heterocycles .

Q. How do researchers evaluate biological activity, such as kinase inhibition, for this compound?

Methodologies include:

  • Enzyme inhibition assays : Measure IC50_{50} values against target kinases (e.g., RIPK1 inhibition protocols for related pyrrolo-pyridines ).
  • Cellular assays : Assess cytotoxicity and downstream signaling effects (e.g., apoptosis markers).
  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methyl groups) and compare activity trends.

Q. What reactor design considerations are critical for scaling up synthesis?

Focus on:

  • Continuous-flow systems : Enhance heat/mass transfer for exothermic or sensitive reactions.
  • Membrane separation technologies : Isolate intermediates efficiently, as outlined in CRDC subclass RDF2050104 .
  • Process analytical technology (PAT) : Implement in-line monitoring (e.g., FTIR) to maintain reaction control.

Q. How should researchers handle hazardous intermediates or degradation products during synthesis?

Follow advanced protocols:

  • Waste segregation : Separate reactive byproducts (e.g., chlorinated intermediates) for professional disposal .
  • Degradation pathway analysis : Use LC-MS to identify hazardous species and adjust reaction conditions to minimize their formation.

Notes

  • Avoid unreliable sources (e.g., BenchChem); prioritize PubChem, crystallography reports, and CRDC guidelines.
  • Computational-experimental integration (as in ICReDD ) is critical for modern reaction design.
  • Advanced questions emphasize methodological rigor, aligning with CRDC classifications for chemical engineering .

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